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Executive Summary
AZD1390 is a potent, selective, and brain-penetrant inhibitor of the Ataxia-Telangiectasia

Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). In the context

of p53-deficient cancer cells, AZD1390 demonstrates significant potential as a radiosensitizer.

Cells lacking functional p53 are often deficient in the G1 checkpoint and are thus more reliant

on the S and G2/M checkpoints and DNA repair pathways, such as homologous recombination

(HR), to survive DNA damage. By inhibiting ATM, AZD1390 abrogates the S and G2/M

checkpoints and disrupts HR-mediated repair of ionizing radiation (IR)-induced DNA double-

strand breaks (DSBs). This targeted disruption in p53-deficient cells leads to mitotic

catastrophe and enhanced cell death, offering a promising therapeutic strategy for a range of

malignancies, particularly glioblastoma (GBM). This guide provides a comprehensive overview

of the mechanism of action, preclinical data, and key experimental protocols for evaluating the

effects of AZD1390 on p53-deficient cancer cells.

Core Mechanism of Action in p53-Deficient Cells
The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage,

primarily by inducing cell cycle arrest at the G1/S checkpoint to allow for DNA repair. In cancer

cells with mutated or deficient p53, this critical checkpoint is non-functional. Consequently,

these cells become heavily dependent on the G2/M checkpoint and efficient DNA repair

mechanisms, such as homologous recombination (HR), to cope with DNA damage.[1]
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AZD1390 is an ATP-competitive inhibitor of ATM kinase, a primary sensor and signal

transducer of DNA double-strand breaks (DSBs).[2] When combined with ionizing radiation

(IR), which induces DSBs, AZD1390's inhibition of ATM leads to a cascade of events that are

particularly detrimental to p53-deficient cells:

Abrogation of the G2/M Checkpoint: ATM is responsible for activating the G2/M checkpoint

through the phosphorylation of downstream targets like Chk2. By inhibiting ATM, AZD1390
prevents this checkpoint activation, forcing cells with damaged DNA to enter mitosis

prematurely.[3]

Inhibition of Homologous Recombination: ATM is also essential for the initiation of HR, a

major pathway for the repair of DSBs. AZD1390's inhibition of ATM impairs this repair

process, leading to the accumulation of unresolved DNA damage.[4][5]

Induction of Mitotic Catastrophe: The combination of a dysfunctional G1 checkpoint (due to

p53 deficiency), a disabled G2/M checkpoint, and impaired DSB repair results in cells

entering mitosis with extensive chromosomal damage. This leads to a form of cell death

known as mitotic catastrophe.[6]

Studies have shown that p53-mutant glioblastoma cells exhibit a greater reliance on ATM-

dependent DNA repair, rendering them more susceptible to the radiosensitizing effects of

AZD1390.[1][5] This vulnerability is further supported by findings that p53-mutant GBMs show

increased basal ATM signaling and an upregulation of HR pathway genes.[1]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of AZD1390 in

p53-deficient cancer cell lines and in vivo models.
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Parameter Cell Line p53 Status Value Reference

Cellular IC₅₀ HT29 Wild-Type 0.78 nM [2][3]

Radiosensitizatio

n (Clonogenic

Survival)

U251 Mutant

0.24% survival

(AZD1390 + 5

Gy IR) vs. 2.3%

(5 Gy IR alone)

[4][7]

G2/M Arrest

Accentuation
U251 Mutant

80.6% (AZD1390

+ IR) vs. 64.6%

(IR alone)

[4][7]

GBM43 Mutant

61.9% (AZD1390

+ IR) vs. 25.7%

(IR alone)

[4][7]

In Vivo Survival

Extension

(Orthotopic PDX)

TP53-mutant

GBM
Mutant

Significant

survival

extension with

AZD1390 + IR

vs. IR alone

[4]

TP53-wild-type

GBM
Wild-Type

No significant

benefit from

combination

therapy

[4]

Table 1: In Vitro and In Vivo Efficacy of AZD1390 in Combination with Radiation.
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Parameter Cell Line/Model

AZD1390

Concentration/

Dose

Effect Reference

Inhibition of ATM

Autophosphoryla

tion (pATM

Ser1981)

U251 ≥ 30 nM
Significant

suppression
[1][4]

Inhibition of

Downstream

Target

Phosphorylation

(pChk2, pKAP1)

Multiple GBM

PDXs
≥ 30 nM

Suppression of

IR-induced

phosphorylation

[1][4]

Reduction in

Homologous

Recombination

(HR)

U251 Not specified
40-60%

reduction
[4][7]

In Vivo Target

Engagement

(pγH2AX in

Orthotopic

Xenografts)

GBM12 20 mg/kg

Suppression of

RT-induced

γH2AX

[4]

Table 2: Pharmacodynamic Effects of AZD1390.

Signaling Pathways and Experimental Workflows
AZD1390 Signaling Pathway in p53-Deficient Cells
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Caption: AZD1390 inhibits ATM, leading to checkpoint abrogation and impaired DNA repair in

p53-deficient cells.

General Experimental Workflow for Evaluating AZD1390

In Vitro Analysis In Vivo Analysis

Culture p53-deficient
and proficient cancer cells

Treat with AZD1390 +/- IR

Western Blot
(pATM, pChk2, γH2AX)

Immunofluorescence
(γH2AX foci)

Flow Cytometry
(Cell Cycle Analysis)

Clonogenic Survival
Assay

Establish Orthotopic
GBM Xenografts

Treat mice with
AZD1390 +/- IR

Monitor Tumor Growth
(Bioluminescence)

Kaplan-Meier
Survival Analysis

Pharmacodynamic Analysis
(Tumor pATM, γH2AX)

Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of AZD1390's radiosensitizing effects.

Detailed Experimental Protocols
Western Blotting for Phosphorylated Proteins (pATM,
pChk2)
This protocol is for the detection of phosphorylated ATM (Ser1981) and Chk2 (Thr68) in cell

lysates.

Cell Lysis:

Culture cells to 70-80% confluency and treat with AZD1390 for the desired time before

and after irradiation.

Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification:

Determine protein concentration using a BCA protein assay kit.

Sample Preparation:

Mix 20-30 µg of protein with 4x Laemmli sample buffer.

Boil samples at 95°C for 5 minutes.

Gel Electrophoresis:

Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

Run the gel at 120V until the dye front reaches the bottom.

Protein Transfer:

Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

Blocking and Antibody Incubation:

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with

0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-pATM Ser1981, anti-pChk2

Thr68, and a loading control like GAPDH) diluted in 5% BSA/TBST overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room

temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the membrane three times for 10 minutes each with TBST.

Detection:

Apply enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize bands using a chemiluminescence imaging system.

Immunofluorescence for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.

Cell Seeding and Treatment:

Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.

Treat cells with AZD1390 and/or IR as required.

Fixation and Permeabilization:

At the desired time point, wash cells with PBS.

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

Blocking and Staining:

Wash three times with PBS.

Block with 5% BSA in PBS for 1 hour at room temperature.

Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room

temperature or overnight at 4°C.

Wash three times with PBS.
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Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in

blocking buffer for 1 hour at room temperature in the dark.

Mounting and Imaging:

Wash three times with PBS.

Mount coverslips onto microscope slides using mounting medium containing DAPI for

nuclear counterstaining.

Image slides using a fluorescence microscope.

Quantify the number of γH2AX foci per nucleus using imaging software such as ImageJ.

Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.

Cell Seeding:

Harvest a single-cell suspension of the desired cancer cells.

Seed a predetermined number of cells (e.g., 200-1000 cells, depending on the cell line

and radiation dose) into 6-well plates.

Treatment:

Allow cells to adhere for 24 hours.

Treat with AZD1390 for a specified duration before and/or after irradiation with varying

doses of IR (e.g., 0, 2, 4, 6 Gy).

Incubation:

Replace the treatment medium with fresh culture medium.

Incubate plates for 10-14 days, or until colonies of at least 50 cells are visible.

Staining and Counting:
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Wash colonies with PBS.

Fix with a solution of methanol and acetic acid (3:1) for 10 minutes.

Stain with 0.5% crystal violet in methanol for 20 minutes.

Gently wash with water and allow to air dry.

Count the number of colonies containing ≥50 cells.

Data Analysis:

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment

condition.

Plot survival curves and determine the sensitizer enhancement ratio (SER).

Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle.

Cell Preparation and Treatment:

Culture cells in 6-well plates and treat with AZD1390 and/or IR.

Harvesting and Fixation:

Harvest both adherent and floating cells.

Wash cells with PBS and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in 500 µL of PBS.

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining:
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Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

Wash the cell pellet with PBS.

Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing PI

and RNase A).

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry:

Analyze the stained cells using a flow cytometer.

Acquire data for at least 10,000 events per sample.

Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the

percentage of cells in G1, S, and G2/M phases.

Orthotopic Glioblastoma Xenograft Model
This in vivo model is crucial for evaluating the efficacy of AZD1390 in a setting that mimics the

human disease.

Cell Preparation:

Culture human p53-deficient GBM cells (e.g., U251, or patient-derived xenograft lines) that

have been engineered to express a reporter like luciferase.

Prepare a single-cell suspension at a concentration of 1 x 10⁵ cells/µL in sterile, serum-

free medium.

Stereotactic Intracranial Injection:

Anesthetize immunodeficient mice (e.g., nude mice).

Using a stereotactic frame, inject 5 µL of the cell suspension into the striatum of the mouse

brain at defined coordinates.

Tumor Growth Monitoring:
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Monitor tumor growth non-invasively by bioluminescence imaging after intraperitoneal

injection of D-luciferin.

Treatment:

Once tumors are established (as determined by bioluminescence signal), randomize mice

into treatment groups (e.g., vehicle, AZD1390 alone, IR alone, AZD1390 + IR).

Administer AZD1390 orally at the desired dose and schedule.

Deliver focal IR to the tumor-bearing region of the brain.

Efficacy and Pharmacodynamic Endpoints:

Monitor tumor response via bioluminescence imaging.

Record animal survival and plot Kaplan-Meier survival curves.

At the end of the study, or in satellite groups, harvest brains for pharmacodynamic analysis

(e.g., immunohistochemistry for pATM, γH2AX) to confirm target engagement.

Conclusion
AZD1390 represents a promising strategy for the treatment of p53-deficient cancers,

particularly in combination with radiotherapy. Its mechanism of action exploits the inherent

vulnerabilities of cancer cells lacking a functional p53 pathway. The preclinical data strongly

support the continued investigation of AZD1390 in clinical settings, with a focus on patient

populations with p53-mutated tumors.[6][8] The experimental protocols detailed in this guide

provide a robust framework for further research into the efficacy and mechanisms of AZD1390
and other ATM inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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